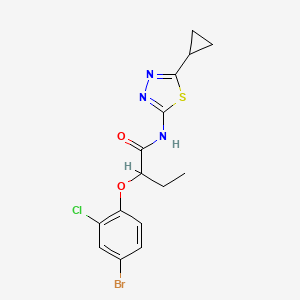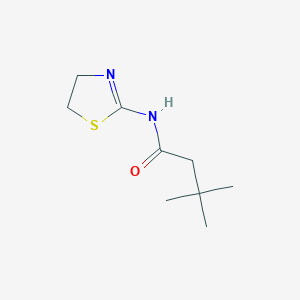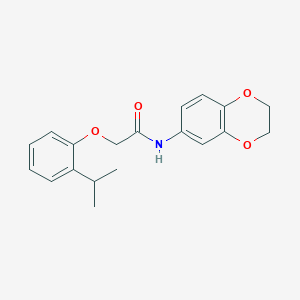![molecular formula C19H23N3O2S B4184532 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184532.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-804598, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-804598 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mecanismo De Acción
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune response. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide binds to the P2X7 receptor and blocks its activation by ATP, which is the endogenous ligand for this receptor. This blockade of the P2X7 receptor results in the inhibition of various downstream signaling pathways, including the inflammasome pathway and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to reduce neuropathic pain in animal models by inhibiting the release of pro-inflammatory cytokines. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to reduce the progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by reducing the accumulation of beta-amyloid and alpha-synuclein, respectively. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to have anti-tumor effects in various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide also has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. Another direction is to develop more potent and selective antagonists of the P2X7 receptor, which can overcome the limitations of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide. Additionally, the development of new delivery systems for N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide can improve its solubility and bioavailability, which can enhance its therapeutic efficacy. Finally, the elucidation of the crystal structure of the P2X7 receptor in complex with N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide can provide valuable insights into the mechanism of action of this receptor and can facilitate the development of more potent and selective antagonists.
Aplicaciones Científicas De Investigación
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has shown promising results in the treatment of chronic pain, neurodegenerative disorders, and cancer. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to reduce neuropathic pain in animal models, and it has also been shown to reduce the progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to have anti-tumor effects in various cancer cell lines.
Propiedades
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-10-16(11(2)24-22-10)17(23)21-18-20-15(9-25-18)19-6-12-3-13(7-19)5-14(4-12)8-19/h9,12-14H,3-8H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGVSUORZHDKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4184450.png)

![1-(methylsulfonyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184466.png)

![3-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184472.png)
![1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4184473.png)
![isopropyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4184479.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4184488.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4184498.png)

![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4184522.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide](/img/structure/B4184528.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184548.png)
